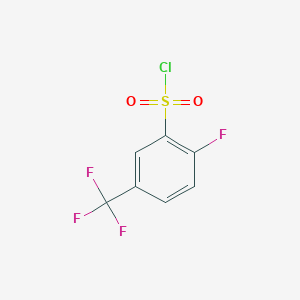

2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

Description

The exact mass of the compound 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHDSFNKYHMRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372131 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-43-0 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a probable synthetic route, outlines key characterization parameters, and presents the information in a clear and accessible format for laboratory professionals.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety serves as a reactive handle for the introduction of the 2-fluoro-5-(trifluoromethyl)phenylsulfonyl group into various molecular scaffolds, often to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Synthesis

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not extensively documented, a highly plausible and efficient method is the direct chlorosulfonation of the commercially available starting material, 1-fluoro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring. Based on analogous transformations reported in the literature for similar fluorinated aromatic compounds, a detailed experimental protocol is proposed below.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the direct chlorosulfonation of 1-fluoro-4-(trifluoromethyl)benzene.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Chlorosulfonation of 1-fluoro-4-(trifluoromethyl)benzene

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed with all necessary safety precautions in a well-ventilated fume hood by qualified personnel.

Materials:

-

1-fluoro-4-(trifluoromethyl)benzene

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, for ensuring complete conversion of sulfonic acid to sulfonyl chloride)

-

Crushed ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), add chlorosulfonic acid (e.g., 4-5 molar equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 1-fluoro-4-(trifluoromethyl)benzene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC or GC-MS.

-

(Optional) For reactions that may not have gone to completion or to convert any sulfonic acid byproduct to the desired sulfonyl chloride, the mixture can be carefully heated (e.g., to 50-60 °C) for a period, or thionyl chloride (e.g., 1.5-2 molar equivalents) can be added and the mixture stirred at room temperature or with gentle heating.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

A summary of the known physicochemical properties is provided in the table below.

| Property | Value |

| CAS Number | 1744-43-0[1] |

| Molecular Formula | C₇H₃ClF₄O₂S[1] |

| Molecular Weight | 262.61 g/mol [1] |

| Physical Form | Liquid[1] |

| Boiling Point | 100-102 °C at 8 Torr[2] |

| Refractive Index | 1.4780[2] |

| Solubility | Slightly soluble in water.[3] |

| Purity | 98%[1] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation of the target molecule.

References

- 1. 2-Fluoro-5-trifluoromethylbenzenesulfonyl chloride | 1744-43-0 [sigmaaldrich.com]

- 2. 1744-43-0 CAS MSDS (2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, enhancing its reactivity and making it a valuable reagent for the introduction of the 2-fluoro-5-(trifluoromethyl)phenylsulfonyl moiety into target molecules. This functional group can significantly influence the physicochemical and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound.

Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a clear, colorless to pale yellow substance.[4] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[5] Its solubility in water is slight.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₄O₂S | [6] |

| Molecular Weight | 262.61 g/mol | |

| Physical Form | Liquid | |

| Color | Clear, colorless | [4] |

| Boiling Point | 100-102 °C at 8 Torr | |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | Not available | [7] |

| Water Solubility | Slightly soluble | [5] |

| Moisture Sensitivity | Moisture sensitive | [5] |

Synthesis and Purification

Experimental Protocol: Synthesis

A plausible and commonly employed method for the synthesis of aryl sulfonyl chlorides, including this compound, involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (a variation of the Sandmeyer reaction).

Materials:

-

2-Fluoro-5-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Magnesium Sulfate (anhydrous)

-

Ice

Procedure:

-

Diazotization: 2-Fluoro-5-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to between -10°C and -5°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 0°C. The mixture is stirred for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.[8]

-

Preparation of the SO₂/CuCl solution: In a separate flask, glacial acetic acid is saturated with sulfur dioxide gas. Copper(I) chloride is then added, and the introduction of sulfur dioxide is continued until the solution becomes blue-green.[8]

-

Sulfonylation: The cold diazonium salt solution is added portion-wise to the stirred sulfur dioxide solution, keeping the temperature below 30°C.[8] Foaming may occur and can be controlled with the addition of a few drops of ether.[8]

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured into ice-water and extracted with diethyl ether.[8]

-

The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with water.[8]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[8]

Experimental Protocol: Purification

The primary method for the purification of this compound is vacuum distillation.

Procedure:

-

The crude product is transferred to a distillation flask suitable for vacuum distillation.

-

The apparatus is equipped with a short Vigreux column to improve separation.

-

The pressure is reduced, and the product is distilled. The fraction boiling at 100-102 °C at 8 Torr is collected as the purified product.

Caption: A generalized workflow for the synthesis and purification of this compound.

Reactivity and Mechanism

The core reactivity of this compound is centered around the highly electrophilic sulfonyl group. The electron-withdrawing nature of the fluorine atom, the trifluoromethyl group, and the two oxygen atoms polarizes the sulfur-chlorine bond, making the sulfur atom susceptible to nucleophilic attack.

The primary reaction pathway is nucleophilic substitution at the sulfur atom. This reaction typically proceeds through a stepwise addition-elimination mechanism.[9] A nucleophile attacks the electrophilic sulfur atom, forming a transient trigonal bipyramidal intermediate. The chloride ion then departs as a leaving group, resulting in the formation of the sulfonated product.

Caption: The general mechanism of nucleophilic substitution at the sulfonyl group.

This reactivity makes this compound a versatile reagent for the synthesis of sulfonamides (from amines), sulfonate esters (from alcohols), and other sulfur-containing compounds.[10]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Gas Chromatography (GC)

GC is a suitable method for determining the purity of the compound. A capillary column with a non-polar stationary phase is typically used. The compound is volatilized and separated from any impurities based on its boiling point and interaction with the stationary phase.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for both purity assessment and reaction monitoring. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. Detection is typically achieved using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic pattern, which can be used for structural confirmation. The mass spectrum of the related compound 2-fluoro-5-(trifluoromethyl)benzylamine shows characteristic fragmentation patterns that can be analogous.[11]

Applications in Drug Discovery and Development

The 2-fluoro-5-(trifluoromethyl)phenylsulfonyl moiety is an important pharmacophore in modern drug design. The introduction of fluorine and trifluoromethyl groups can enhance a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[2]

-

Lipophilicity: The trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

-

Binding Affinity: The electronic effects of the fluorine substituents can modulate the pKa of nearby functional groups and influence non-covalent interactions with protein targets.[2]

Consequently, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds being investigated for various therapeutic areas.[1][12]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong bases and oxidizing agents. Upon contact with water, it can hydrolyze to release corrosive hydrochloric acid. Store in a tightly sealed container in a cool, dry place.

References

- 1. 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride | Benchchem [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. scbt.com [scbt.com]

- 7. labproinc.com [labproinc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Buy 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | 54090-08-3 [smolecule.com]

- 11. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]

- 12. muzeum.uw.edu.pl [muzeum.uw.edu.pl]

2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride CAS number and spectral data

CAS Number: 1744-43-0

This technical guide provides a comprehensive overview of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₄O₂S | |

| Molecular Weight | 262.61 g/mol | |

| CAS Number | 1744-43-0 | |

| Appearance | Liquid | |

| Purity | ≥98% |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound can be estimated based on the analysis of similar compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine, trifluoromethyl, and sulfonyl chloride substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing nature of the substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A signal corresponding to the trifluoromethyl group is expected, and its chemical shift will be characteristic of the electronic environment.

Note: Specific, experimentally verified NMR data for this compound is not currently available in the cited search results. The information provided is based on the analysis of analogous compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride, trifluoromethyl, and fluoro-aromatic moieties.

Note: While general IR spectral data for related compounds is available, a specific peak list for this compound is not provided in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds.

Note: Experimental mass spectrometry data for this compound is not available in the provided search results.

Synthesis

A common and effective method for the preparation of arylsulfonyl chlorides is through the diazotization of the corresponding aniline, followed by a Sandmeyer-type reaction. For this compound, the logical precursor is 2-fluoro-5-(trifluoromethyl)aniline.

General Experimental Protocol for the Synthesis of Arylsulfonyl Chlorides via Diazotization

The following is a general procedure adapted from established methods for the synthesis of arylsulfonyl chlorides from anilines.[1][2] This protocol can be adapted for the synthesis of this compound.

Materials:

-

Substituted Aniline (e.g., 2-fluoro-5-(trifluoromethyl)aniline)

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Sulfur Dioxide

-

Cuprous Chloride

-

Ether

-

Saturated Aqueous Sodium Bicarbonate

-

Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization: The substituted aniline is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The mixture is cooled to between -10°C and -5°C in an ice-salt or dry ice-acetone bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below -5°C. The reaction mixture is stirred for a further 45 minutes at this temperature to ensure complete formation of the diazonium salt.[1]

-

Preparation of the Sulfonyl Chloride Reagent: In a separate vessel, glacial acetic acid is saturated with sulfur dioxide gas. Cuprous chloride is then added, and the introduction of sulfur dioxide is continued until the solution turns blue-green.[1]

-

Sandmeyer-type Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/cuprous chloride solution, keeping the temperature below 30°C. Foaming may occur and can be controlled with the addition of a small amount of ether.[1][2]

-

Work-up: The reaction mixture is poured into ice water and extracted with ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution until neutral, then with water, and finally dried over magnesium sulfate.[2]

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield the desired arylsulfonyl chloride.[2]

Logical Flow of Synthesis:

References

An In-depth Technical Guide to the Reactivity and Mechanism of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive sulfonylating agent of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, render the sulfonyl chloride moiety exceptionally electrophilic. This guide provides a comprehensive overview of the reactivity, reaction mechanisms, and synthetic applications of this versatile reagent. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in research and development.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-fluoro-5-(trifluoromethyl)phenylsulfonyl group into a wide array of molecules. The potent electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient reactions with a broad range of nucleophiles under mild conditions, making it a favored reagent in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of particular importance in the pharmaceutical industry due to the prevalence of the sulfonamide functional group in a multitude of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₃ClF₄O₂S |

| Molecular Weight | 262.61 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 100-102 °C at 8 mmHg |

| CAS Number | 1744-43-0 |

Reactivity and Mechanism

The core of this compound's utility lies in its high reactivity towards nucleophiles. The electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups create a significant partial positive charge on the sulfur atom, making it a hard electrophile.

General Reaction Mechanism

The reaction with nucleophiles proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the formation of a transient trigonal bipyramidal intermediate. Subsequent departure of the chloride leaving group yields the corresponding sulfonylated product.

role of fluorine and trifluoromethyl groups in benzenesulfonyl chloride reactivity

An In-depth Technical Guide on the Role of Fluorine and Trifluoromethyl Groups in Benzenesulfonyl Chloride Reactivity

Introduction

Benzenesulfonyl chloride and its derivatives are fundamental reagents in organic chemistry, serving as crucial building blocks for a vast array of compounds, particularly in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[1][2] The reactivity of the sulfonyl chloride moiety is paramount to its synthetic utility and can be precisely modulated by introducing substituents onto the benzene ring. This guide provides a detailed examination of the role that fluorine (F) and trifluoromethyl (CF₃) groups play in altering the electronic properties and, consequently, the chemical reactivity of the benzenesulfonyl chloride core.

For researchers, synthetic chemists, and drug development professionals, understanding these substituent effects is critical for reaction design, optimization, and the rational design of molecules with desired pharmacological profiles. Fluorine and trifluoromethyl groups are of particular interest due to their unique and powerful electronic effects, which significantly enhance the electrophilicity of the sulfonyl sulfur atom.

Electronic Effects of Fluorine and Trifluoromethyl Substituents

The influence of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Electronegative atoms like fluorine pull electron density away from the ring through the sigma (σ) bonds, a deactivating effect.

-

Resonance Effect (+M/-M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (like fluorine) can donate electron density to the ring (+M effect), while groups with π-bonds to electronegative atoms can withdraw electron density (-M effect).

Fluorine (F)

The fluorine atom exhibits a dual electronic nature. Due to its supreme electronegativity, it exerts a powerful electron-withdrawing inductive effect (-I).[3] However, its lone pair electrons can be donated into the aromatic π-system, resulting in a weak electron-donating resonance effect (+M).[3] The strong -I effect generally outweighs the +M effect, making the ring electron-deficient overall. However, the +M effect is most pronounced at the ortho and para positions, which can lead to complex reactivity patterns in electrophilic aromatic substitution, though the primary impact on the sulfonyl chloride group is electron withdrawal.[3]

Trifluoromethyl (CF₃)

The trifluoromethyl group is a potent electron-withdrawing group, significantly deactivating the aromatic ring.[4][5] This is due to two factors:

-

A very strong inductive effect (-I) arising from the three highly electronegative fluorine atoms.[3][5]

-

A deactivating resonance-like effect (often termed negative hyperconjugation) which further withdraws electron density from the π-system.

Unlike a single fluorine atom, the CF₃ group has no electron-donating capacity, making it an unambiguous and powerful deactivator.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility and Stability of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and expected properties concerning the solubility and stability of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. Given the limited specific data for this compound, this guide synthesizes information from analogous structures and general principles of sulfonyl chloride chemistry to offer a robust resource for its handling, storage, and use in research and development.

Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₃ClF₄O₂S. Its structure, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, significantly influences its reactivity and stability.

| Property | Value | Reference |

| Molecular Weight | 262.61 g/mol | |

| Physical Form | Liquid | |

| Color | Clear, colorless | [1] |

| Boiling Point | 100-102 °C at 8 Torr | [1] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.4780 | [1] |

Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Slightly soluble | Product literature confirms slight solubility.[1][2] The low solubility in water offers some protection against immediate hydrolysis.[3] |

| Aprotic Polar Solvents (e.g., Acetonitrile, Dioxane, THF) | Soluble | Sulfonyl chlorides generally show good solubility in these solvents, which are often used as reaction media. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The compound's polarity is compatible with these solvents. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble | The benzene ring structure suggests solubility in aromatic solvents. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble, but reactive | While likely soluble, sulfonyl chlorides react with alcohols to form sulfonate esters. This reactivity should be considered. |

| Nonpolar Solvents (e.g., Hexanes, Diethyl Ether) | Limited to moderate solubility | The polar sulfonyl chloride group may limit solubility in highly nonpolar solvents. |

Stability and Degradation Pathways

The stability of this compound is primarily dictated by its sensitivity to moisture, leading to hydrolysis. Other potential degradation pathways include thermal decomposition and reaction with nucleophiles.

3.1. Hydrolytic Stability

Hydrolysis is the principal degradation pathway for sulfonyl chlorides.[4] The reaction with water yields the corresponding sulfonic acid and hydrochloric acid. This compound is noted to be moisture-sensitive and should be handled under anhydrous conditions.[1][2]

The hydrolysis of benzenesulfonyl chlorides typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] The electron-withdrawing nature of the fluorine and trifluoromethyl substituents on the benzene ring is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.

Caption: Hydrolysis pathway of the title compound.

3.2. Thermal Stability

While specific data for this compound is unavailable, a related compound, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, exhibits thermal decomposition at temperatures exceeding 80°C, leading to the evolution of hydrogen chloride and sulfur dioxide. A similar thermal liability can be anticipated for the fluoro-analogue. Storage in a cool environment is recommended.[2]

3.3. Photostability

No specific photostability studies have been reported for this compound. However, aromatic sulfonyl chlorides can undergo photolytic decomposition, which may involve the homolytic cleavage of the sulfur-chlorine bond.

3.4. Incompatibilities

This compound is incompatible with:

-

Strong oxidizing agents

-

Strong bases

-

Amines

-

Alcohols

Experimental Protocols

The following section outlines general experimental methodologies for assessing the solubility and stability of sulfonyl chlorides, which can be adapted for this compound.

4.1. Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation : Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Equilibration : Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Allow the mixture to stand, or centrifuge, to separate the undissolved compound.

-

Quantification : Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[7][8]

4.2. Stability Study: Forced Degradation Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[9]

Caption: Workflow for a forced degradation study.

4.2.1. Hydrolytic Stability Study

-

Solution Preparation : Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

-

Incubation : Store the solutions at a controlled temperature.

-

Sampling : At specified time intervals, withdraw aliquots.

-

Analysis : Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products. The rate of hydrolysis can be determined using kinetic models.[5][10][11]

4.2.2. Analytical Method for Stability Assessment (HPLC)

-

Column : A reversed-phase C18 column is typically suitable.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[9]

-

Detection : A UV detector set at the absorbance maximum of the compound. A photodiode array (PDA) detector is beneficial for monitoring multiple wavelengths and assessing peak purity.

-

Quantification : The concentration of the sulfonyl chloride can be determined by comparison to a standard of known concentration.

Summary and Recommendations

This compound is a reactive chemical intermediate that is slightly soluble in water and susceptible to hydrolysis. Its stability is compromised by moisture, high temperatures, and the presence of nucleophiles. For laboratory use, it is imperative to store this compound in a tightly sealed container in a cool, dry, and inert atmosphere. When used in reactions, anhydrous solvents and inert conditions (e.g., nitrogen or argon atmosphere) are highly recommended to prevent premature degradation. For analytical purposes, HPLC is a suitable technique for monitoring its purity and degradation. The provided experimental protocols can serve as a starting point for more detailed in-house solubility and stability studies tailored to specific applications.

References

- 1. 1744-43-0 CAS MSDS (2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety protocols and handling instructions for 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, a reactive sulfonyl chloride derivative increasingly utilized in the synthesis of novel pharmaceutical compounds. Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research.

Core Safety and Hazard Profile

This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1][2] Its reactivity with water and other nucleophiles necessitates careful handling in a controlled environment to prevent the release of hazardous decomposition products.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below. This data is essential for the safe design of experiments and for responding effectively to accidental releases.

| Property | Value | Reference |

| CAS Number | 1744-43-0 | [3][4][5] |

| Molecular Formula | C₇H₃ClF₄O₂S | [5] |

| Molecular Weight | 262.61 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 100-102 °C at 8 Torr | |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble and reactive with water | |

| Moisture Sensitivity | Highly sensitive to moisture | [3][6] |

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage. | Corrosion |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. | Corrosion |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed. | Exclamation Mark |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin. | Exclamation Mark |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled. | Exclamation Mark |

Note: GHS classifications are based on data for structurally similar compounds and should be treated as a comprehensive guide.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is mandatory when handling this reagent.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[7][8]

Personal Protective Equipment

The following PPE is the minimum requirement for any procedure involving this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards, worn in conjunction with a face shield. |

| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. For prolonged contact, consult the glove manufacturer’s resistance data. |

| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing. An apron may be required for larger scale operations. |

| Respiratory Protection | For operations with a higher risk of aerosol generation or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate acid gas cartridge is essential. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and maintain the integrity of the reagent.

General Handling

-

Work in a well-ventilated area, specifically within a chemical fume hood.

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols.

-

Keep containers tightly sealed.

-

Store in a designated corrosives cabinet.

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for safe handling of the chemical.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][8][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][10][11] |

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with a dry, inert material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials.

-

Collect the absorbed material into a tightly sealed, labeled container for hazardous waste disposal.

-

Do not add water to the spill.[7]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Isolate the area and prevent entry.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up the spill.

-

Firefighting Measures

-

Use a dry chemical, carbon dioxide, or foam extinguisher.[7][10][11]

-

Do not use water , as it will react violently with the compound, producing toxic and corrosive fumes.[7]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Containers may explode when heated.[7]

Disposal Considerations

Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.

-

Waste Disposal: All waste containing this compound must be treated as hazardous waste.

-

Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.

-

Professional Disposal Service: All waste materials should be disposed of through a licensed professional waste disposal service.[7]

The following diagram outlines the decision-making process for the disposal of this chemical.

Caption: Decision tree for chemical disposal.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this chemical is undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. CAS 1744-43-0: 2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONY… [cymitquimica.com]

- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE CAS#: 1744-43-0 [amp.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

In-depth Technical Guide: Theoretical Studies on 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

A comprehensive analysis of the molecular structure, electronic properties, and reactivity of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride has been hindered by a notable absence of dedicated theoretical and experimental research in publicly available scientific literature. While this guide aims to provide a detailed overview, the scarcity of specific data for the target molecule necessitates a reliance on comparative analysis with structurally similar compounds and general principles of computational chemistry.

This document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining the expected theoretical characteristics and potential experimental approaches for this compound. The information presented is based on established knowledge of substituted benzenesulfonyl chlorides and computational studies on related fluorinated aromatic compounds.

Molecular Structure and Properties

This compound (C₇H₃ClF₄O₂S) is a halogenated aromatic sulfonyl chloride. Its structure features a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a sulfonyl chloride group at the 1-position. The presence of the highly electronegative fluorine atom and the trifluoromethyl group is expected to significantly influence the electronic and chemical properties of the molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₃ClF₄O₂S | - |

| Molecular Weight | 262.61 g/mol | - |

| Appearance | Expected to be a liquid | Based on similar compounds. |

| Boiling Point | 100-102 °C at 8 Torr | From supplier data.[1] |

| Density | ~1.6 g/cm³ | Predicted value. |

Theoretical Studies: A Prospective Analysis

Computational Methodology

A typical computational workflow for analyzing this molecule would involve:

-

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy conformation. Common DFT methods like B3LYP with a basis set such as 6-31G(d) are often employed for such calculations.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies would be calculated to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be determined to understand its reactivity and electronic transitions.

Caption: A typical workflow for the computational analysis of a molecule like this compound using Density Functional Theory (DFT).

Expected Molecular Geometry

The benzene ring is expected to be planar. The sulfonyl chloride group will have a tetrahedral geometry around the sulfur atom. The bond lengths and angles will be influenced by the electronic effects of the fluorine and trifluoromethyl substituents.

Predicted Vibrational Spectra

The calculated vibrational spectra would show characteristic peaks for the sulfonyl chloride group (S=O stretching), C-F stretching, and C-S stretching, as well as vibrations associated with the trifluoromethyl group and the benzene ring. This theoretical data would be invaluable for interpreting experimental IR and Raman spectra.

Electronic Properties and Reactivity

The HOMO and LUMO energies are crucial for understanding the chemical reactivity of a molecule. For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lower the energy of the LUMO, making the sulfur atom of the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack. This is a common feature in related substituted benzenesulfonyl chlorides.

Experimental Protocols: A General Approach

Specific, detailed experimental protocols for the synthesis and reactions of this compound are not well-documented. However, general methods for the preparation of arylsulfonyl chlorides can be adapted.

Synthesis

A plausible synthetic route could involve the diazotization of 2-fluoro-5-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, and subsequent treatment with chlorine.

Caption: A potential synthetic pathway for this compound via diazotization of the corresponding aniline.

General Experimental Procedure:

-

Diazotization: 2-Fluoro-5-(trifluoromethyl)aniline would be dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sulfonylation: The diazonium salt solution would be added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride.

-

Chlorination: The resulting sulfinic acid intermediate would then be treated with chlorine gas or a chlorinating agent to yield the final sulfonyl chloride.

-

Workup and Purification: The reaction mixture would be poured into ice water, and the product extracted with an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation.

It is important to note that a patent exists for the preparation of the positional isomer, 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, which involves the chlorination of a corresponding thioether.[2] This suggests an alternative synthetic strategy that could potentially be adapted.

Reactivity Studies

The primary reaction of interest for this compound is nucleophilic substitution at the sulfonyl chloride group. Kinetic studies could be performed by reacting it with various nucleophiles (e.g., amines, alcohols) and monitoring the reaction rate, for instance, by spectroscopy. Such studies would provide quantitative data on its reactivity, which is crucial for its application in organic synthesis and drug development.

Conclusion and Future Directions

While this compound is commercially available, there is a significant gap in the scientific literature regarding its detailed theoretical and experimental characterization. The information provided in this guide is based on analogies to related compounds and established chemical principles.

Future research should focus on:

-

Computational Studies: Performing comprehensive DFT calculations to determine the precise molecular geometry, vibrational frequencies, and electronic properties of the molecule.

-

Experimental Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol and thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

-

Reactivity Profiling: Conducting kinetic studies to quantify its reactivity with a range of nucleophiles.

Such studies would provide a solid foundation for the application of this compound in medicinal chemistry and materials science, enabling the rational design of novel compounds with desired properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. The unique physicochemical properties imparted by fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, make 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride a valuable reagent for the synthesis of novel sulfonamide-based drug candidates.[1][2][3] The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the electrophilicity of the sulfonyl chloride moiety, facilitating its reaction with a diverse range of primary and secondary amines under mild conditions.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides.

Data Presentation

The following table summarizes the expected yields for the synthesis of various sulfonamides using this compound based on general sulfonamide synthesis protocols and data from structurally related compounds.

| Amine Type | Substrate Example | Product | Expected Yield (%) |

| Primary Aliphatic Amine | n-Butylamine | N-Butyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 90 |

| Secondary Aliphatic Amine | Diethylamine | N,N-Diethyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 85 |

| Primary Aromatic Amine | Aniline | N-Phenyl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 80 |

| Substituted Aromatic Amine | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | > 85 |

| Heterocyclic Amine | Piperidine | 1-[(2-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl]piperidine | > 90 |

Note: The expected yields are estimates based on typical sulfonamide synthesis reactions and may vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

-

This compound

-

Primary or secondary amine (e.g., n-butylamine, aniline, piperidine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

-

Base Addition: To the stirred solution, add triethylamine or pyridine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM or THF to the reaction mixture dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Characterize the purified sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Example Protocol: Synthesis of N-(4-methoxyphenyl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide

Procedure:

-

To a stirred solution of 4-methoxyaniline (1.23 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (50 mL) at 0 °C, a solution of this compound (2.73 g, 10.5 mmol) in anhydrous DCM (20 mL) was added dropwise over 15 minutes.

-

The reaction mixture was allowed to warm to room temperature and stirred for 4 hours.

-

The reaction was quenched with water (50 mL). The organic layer was separated and washed with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (30 mL).

-

The organic layer was dried over anhydrous Na2SO4, filtered, and the solvent was removed under reduced pressure.

-

The resulting solid was recrystallized from ethanol to afford N-(4-methoxyphenyl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide as a white crystalline solid.

Visualizations

Sulfonamide Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Signaling Pathway Inhibition by Sulfonamide Drugs

While the specific signaling pathways targeted by sulfonamides derived from this compound require experimental validation, many sulfonamide-based drugs are known to act as enzyme inhibitors. For example, some sulfonamides inhibit carbonic anhydrase, while others, like the experimental drug targeting hyperuricemia, inhibit URAT1.[4]

Caption: General mechanism of enzyme inhibition by sulfonamide drugs.

References

Application Notes and Protocols for the Reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamides through the reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with primary and secondary amines. This reaction is a fundamental transformation in medicinal chemistry for the preparation of a wide range of biologically active compounds.

The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom on the benzene ring enhances the reactivity of the sulfonyl chloride.

General Reaction Scheme:

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamides, based on reported literature.

| Amine Reactant | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole | N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | Acetonitrile or DMF | Pyridine (implied) | Not Specified | Room Temperature | 50-62 | [1][2][3] |

| Substituted anilines | N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamides | Acetone/Pyridine | Pyridine | Not Specified | Not Specified | Not Specified | [4] |

| Primary/Secondary Amines (general) | N-Alkyl/Aryl-benzenesulfonamides | Not Specified | Aqueous NaOH or KOH | Not Specified | Not Specified | Not Specified | [5] |

Experimental Protocols

This section outlines a detailed, generalized protocol for the reaction of this compound with a primary or secondary amine. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Base (e.g., pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA))

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., acetonitrile or DCM).

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the amine solution and stir for 5-10 minutes at room temperature. For less reactive amines, a stronger, non-nucleophilic base like DIPEA may be preferred.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 to 1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution. The reaction is often exothermic, and for sensitive substrates, the addition can be performed at 0 °C using an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or 1 M HCl.

-

If the product is in an organic solvent, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamide.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of N-substituted 2-fluoro-5-(trifluoromethyl)benzenesulfonamides.

Caption: Experimental workflow for sulfonamide synthesis.

Caption: Logical relationship of reactants and products.

References

- 1. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride as a key reagent in medicinal chemistry. This compound serves as a valuable building block for the synthesis of novel sulfonamide derivatives, a class of compounds renowned for their broad therapeutic potential. The strategic incorporation of fluorine and a trifluoromethyl group onto the benzenesulfonyl chloride scaffold significantly influences the physicochemical properties of the resulting molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.

Introduction to the Reagent and its Significance

This compound is a highly reactive electrophile, primarily employed in the facile construction of sulfonamide linkages through reaction with primary and secondary amines. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, facilitating its reaction with nucleophiles. In drug design, the trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties, offering increased lipophilicity and resistance to oxidative metabolism. The fluorine atom can participate in favorable hydrogen bonding interactions with biological targets and can block metabolic pathways.

Key Applications in Medicinal Chemistry

Sulfonamides derived from this compound are of significant interest in the development of therapeutic agents for a range of diseases, including:

-

Anticancer Agents: The sulfonamide scaffold is a common feature in a variety of anticancer drugs. Derivatives have been shown to target key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt pathway.

-

Carbonic Anhydrase Inhibitors: Sulfonamides are the cornerstone of carbonic anhydrase inhibitor design. These inhibitors have therapeutic applications in glaucoma, epilepsy, and as diuretics. More recently, they are being explored as anticancer agents by targeting tumor-associated carbonic anhydrase isoforms like CA IX.

-

Kinase Inhibitors: The unique properties imparted by the fluorinated substituents make this reagent a valuable tool in the synthesis of novel kinase inhibitors, which are a major class of targeted cancer therapies.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides.

General Protocol for the Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminoantipyrine)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents) and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamide.

-

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a sulfonamide derivative using the above protocol.

| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| 4-Aminoantipyrine | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | 5 | 85 | >95 |

Mandatory Visualizations

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted-2-fluoro-5-(trifluoromethyl)benzenesulfonamides.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

Sulfonamide derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. The diagram below illustrates the mechanism of action of a hypothetical sulfonamide inhibitor synthesized from this compound.

Caption: Inhibition of the PI3K/Akt signaling pathway by a sulfonamide derivative.

Applications of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a versatile building block in modern organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity makes it an invaluable reagent for the construction of sulfonamide and sulfonate ester linkages, which are key functional groups in a wide array of biologically active molecules. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents can also profoundly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a particular focus on its application in medicinal chemistry.

Key Applications

The primary application of this compound lies in the synthesis of sulfonamides and sulfonate esters through nucleophilic substitution reactions.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and efficient method for the formation of sulfonamides. These compounds are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzenesulfonyl chloride makes the sulfur atom highly susceptible to nucleophilic attack by the amine.[2]

Synthesis of Sulfonate Esters

Similarly, reaction with alcohols or phenols yields the corresponding sulfonate esters. These esters are not only stable compounds but can also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, enabling further molecular elaboration.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of sulfonamides from sulfonyl chlorides. Please note that the data for the synthesis of 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is presented as a close analog to provide an indication of expected yields and conditions.

| Product | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluoro-6-(trifluoromethyl) benzenesulfonyl chloride | 2-Fluoro-6-trifluoromethyl-n-propyl thiobenzene, Chlorine, Concentrated HCl, Concentrated HNO₃ | Not specified | - | 70 | 5 | 90.2 | [4] |

| N-Aryl-sulfonamide | Aryl sulfonyl chloride, Primary/Secondary Amine | Dichloromethane (DCM) or Acetonitrile (MeCN) | Triethylamine (TEA) or Pyridine | Room Temperature | Varies | Typically high | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-fluoro-5-(trifluoromethyl)benzenesulfonamides

This protocol is adapted from the general synthesis of N-substituted-2,3-difluorobenzenesulfonamides and provides a representative procedure for the reaction of this compound with an aromatic amine.[5]

Materials:

-

This compound

-

Substituted aniline (e.g., p-anisidine)

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Triethylamine (TEA) or pyridine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent (DCM or MeCN).

-

Addition of Base: To the solution, add triethylamine or pyridine (1.2 equivalents) and stir the mixture at room temperature for 10-15 minutes.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be performed dropwise, particularly if the reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-